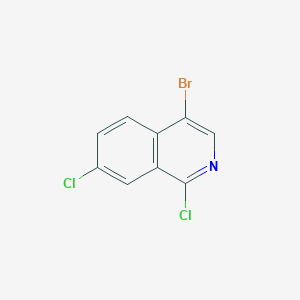
4-Bromo-1,7-dichloroisoquinoline
Descripción general
Descripción
4-Bromo-1,7-dichloroisoquinoline is a compound with the CAS Number: 953421-74-4 . It has a molecular weight of 276.95 and its IUPAC name is this compound . The compound is a white to beige crystalline powder.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4BrCl2N/c10-8-4-13-9(12)7-3-5(11)1-2-6(7)8/h1-4H . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
4-Bromo-1,7-dichloroisoquinoline, a halogenated isoquinoline, is involved in various chemical reactions and synthesis processes. Zoltewicz and Oestreich (1991) studied the reactions of 4-bromoisoquinoline in liquid ammonia, revealing its reactivity in the presence of amide and thiomethoxide ions, leading to the formation of 4-(methylthio)isoquinoline (Zoltewicz & Oestreich, 1991). Similarly, Wlodarczyk et al. (2011) discussed the synthesis of 6-bromo-2-chloro-4-methylquinoline, a compound closely related to this compound, through a process involving bromoaniline (Wlodarczyk et al., 2011).
Synthesis of Biologically Active Compounds
In the realm of biological activity, halogenated isoquinolines serve as intermediates in the synthesis of various biologically active compounds. For instance, Wang et al. (2015) synthesized bromo-4-iodoquinoline, an essential intermediate for creating compounds like GSK2126458, highlighting the importance of such halogenated isoquinolines in pharmaceutical research (Wang et al., 2015). Osborne and Miller (1993) explored the regioselective alkoxydehalogenation of dihalogenoquinolines, contributing to the understanding of functional group transformations in these compounds (Osborne & Miller, 1993).
Antimalarial Activity
Halogenated isoquinolines, similar to this compound, have been examined for their potential in treating malaria. Scott et al. (1988) evaluated the antimalarial activity of di-Mannich bases derived from bromo- and chloro-naphthyridin and trifluoromethylquinolinyl-amino phenols, showcasing the potential of halogenated compounds in antimalarial drug development (Scott et al., 1988).
Photolabile Protecting Groups
Brominated isoquinolines have also been investigated for their use as photolabile protecting groups in biological studies. Fedoryak and Dore (2002) described the synthesis and photochemistry of 8-bromo-7-hydroxyquinoline, highlighting its efficiency and sensitivity for multiphoton-induced photolysis, making it useful in studying cell physiology (Fedoryak & Dore, 2002).
Propiedades
IUPAC Name |
4-bromo-1,7-dichloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-8-4-13-9(12)7-3-5(11)1-2-6(7)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNVIJOSWLWNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


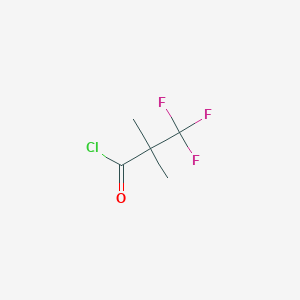

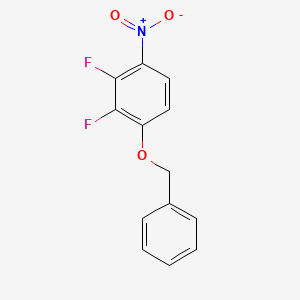

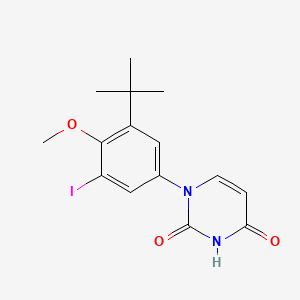
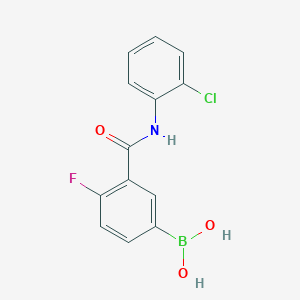
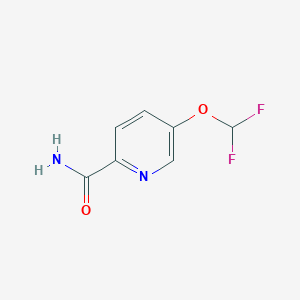
![tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate](/img/structure/B1443029.png)
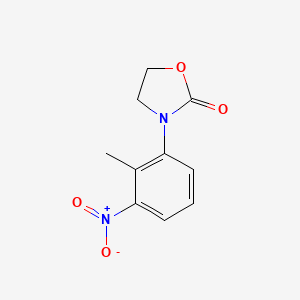

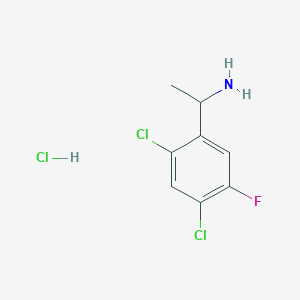
![[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1443036.png)
![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine](/img/structure/B1443037.png)
